molecular formula C19H20N2O5S B2451321 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 954614-68-7

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2451321
CAS No.: 954614-68-7
M. Wt: 388.44
InChI Key: WKBNKGLWGCEZGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar benzodioxole compounds has been reported in the literature . For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .

Scientific Research Applications

Chemical Synthesis Techniques

  • A study by Saitoh et al. (2001) describes a synthesis method involving the cyclization of N-(3,4-dimethoxyphenyl)methyl-1-phenyl-2-(phenylsulfinyl)ethylformamide using the Pummerer reaction, highlighting the enhancing effect of boron trifluoride diethyl etherate on the cyclization process, potentially applicable to the synthesis of compounds like N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide (Saitoh et al., 2001).

Pharmacological and Biological Screening

  • Patel et al. (2009) synthesized various substituted benzothiazoles and quinazolinones, including structural analogues of the target compound, to assess their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This research suggests potential pharmacological applications of similarly structured compounds (Patel et al., 2009).

Advanced Organic Reactions

  • Rao et al. (2015) explored a Pd(II)-catalyzed sulfonylation of unactivated C(sp(3))-H bonds, demonstrating a method that could be applicable to the synthesis or modification of compounds like this compound, enhancing their functional group diversity and potential biological activity (Rao et al., 2015).

Protein Kinase Inhibitors and Tumor Progression

  • The research by Blaya et al. (1998) investigates the effects of protein kinase inhibitors on tumor progression, offering insights into the potential therapeutic applications of compounds with similar structural features in oncology (Blaya et al., 1998).

Properties

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-2-27(23,24)21-8-7-13-3-5-16(9-15(13)11-21)20-19(22)14-4-6-17-18(10-14)26-12-25-17/h3-6,9-10H,2,7-8,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBNKGLWGCEZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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